molecular formula C7H6FIS B6354953 (2-Fluoro-6-iodophenyl)(methyl)sulfane CAS No. 1823026-33-0

(2-Fluoro-6-iodophenyl)(methyl)sulfane

Cat. No.: B6354953
CAS No.: 1823026-33-0
M. Wt: 268.09 g/mol
InChI Key: GGTOLHIZAXPAQK-UHFFFAOYSA-N
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Description

(2-Fluoro-6-iodophenyl)(methyl)sulfane is a halogenated aryl methyl sulfane compound characterized by a fluorine atom at the 2-position and an iodine atom at the 6-position of the phenyl ring, with a methylthio (-SMe) group attached. Such compounds are typically utilized in organic synthesis, coordination chemistry, or as intermediates in the preparation of sulfane sulfur-trapping reagents .

Properties

IUPAC Name

1-fluoro-3-iodo-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTOLHIZAXPAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-iodophenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-6-iodophenol with methylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can trigger a cascade of biochemical events, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-F, 6-I, -SMe C₇H₆FIS ~284.5 Potential sulfane sulfur reactivity
(2-Chloro-6-iodophenyl)(methyl)sulfane 2-Cl, 6-I, -SMe C₇H₆ClIS 284.5 Higher electrophilicity due to Cl
(2-Fluoro-6-methoxy-3-MePh)(methyl)sulfane 2-F, 6-OMe, 3-Me, -SMe C₁₀H₁₃FOS 200.3 Electron-rich due to OMe; lab use
(2-Bromo-6-fluoro-3-MePh)(methyl)sulfane 2-Br, 6-F, 3-Me, -SMe C₈H₈BrFS 251.1 Steric hindrance from Br/Me groups
Methyl(4-(naphthalen-2-yl)phenyl)sulfane ("NA1") Naphthalene substitution C₁₇H₁₄S 250.4 Enhanced π-stacking in dimerization

Electronic and Steric Effects

  • Steric Considerations :

    • Bulkier substituents (e.g., 3-methyl in the bromo-fluoro analog ) reduce accessibility of the sulfur center, whereas the planar iodine atom in the target compound minimizes steric hindrance.

Reactivity in Sulfane Sulfur Trapping

Phosphine reagents (e.g., P2) react with sulfane sulfurs (e.g., S₈ or cysteine polysulfides) to form phosphine sulfides. While direct evidence for the target compound’s reactivity is lacking, its structural similarity to (2-Chloro-6-iodophenyl)(methyl)sulfane suggests comparable utility in trapping applications. The electron-withdrawing fluorine may accelerate reaction kinetics compared to electron-donating groups (e.g., methoxy) .

Computational Insights into Stability

Dimerization energies of aryl methyl sulfanes (e.g., AZ1, AZ2, NA1) calculated via DFT methods (B97-D/def2-TZVPP, B3LYP-D3) reveal that π-stacking interactions dominate stabilization in naphthalene-substituted analogs (e.g., NA1: ∆E ≈ -8.2 kcal/mol) . For the target compound, iodine’s polarizability may enhance dispersion forces, though computational validation is required.

Biological Activity

(2-Fluoro-6-iodophenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of halogen substituents, particularly fluorine and iodine, enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with fluorine and iodine atoms, along with a methyl sulfane group. The halogen substituents significantly influence its electronic properties and reactivity:

Property Description
Molecular Formula C7H6FIS
Molecular Weight 236.08 g/mol
Functional Groups Halogenated phenyl, methyl sulfane
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen atoms can modulate the binding affinity and selectivity towards biological targets. For instance:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking substrate structures or by binding to active sites, thereby blocking enzymatic activity.
  • Receptor Interaction : It has been shown to interact with various cellular receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For example, research indicates that halogenated phenyl groups can exhibit significant activity against bacterial strains, suggesting that this compound may also possess similar properties.

Case Study: Antimicrobial Activity

A study focused on the synthesis and evaluation of various halogenated sulfides demonstrated that compounds with similar structures showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the methyl sulfane group was noted to enhance cell permeability, which is crucial for effective antimicrobial action.

Interaction Studies

Studies have explored the interactions between this compound and biological macromolecules:

  • Protein Binding : Preliminary research indicates that this compound can bind to proteins involved in metabolic pathways, potentially altering their function.
  • Nucleic Acid Interactions : Its unique electronic characteristics may facilitate interactions with nucleic acids, affecting gene expression or replication processes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Halogenation Reactions : Utilizing iodine and fluorine sources to introduce halogens onto the phenyl ring.
  • Sulfanylation Reactions : Incorporating the methyl sulfane group through nucleophilic substitution reactions.

These synthetic routes highlight the versatility in constructing this compound and its derivatives.

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